Dibutyltin dioleate

Alkyd coating degradation Outdoor weathering stabilisation Dibutyltin dicarboxylates performance ranking

Standard DBTDL introduces volatility and hydrolysis issues in condensation-cure silicones and ED coatings. Dibutyltin dioleate solves this via long-chain oleate ligands that suppress emissions and resist precipitation. • Enables low-odor, enclosed-space silicone curing (automotive, cleanroom). • Prevents cratering in ED baths vs. DBTO powder; extends bath life. • Superior gloss retention in outdoor alkyd paints at 5 × 10⁻⁴ mol% loading.

Molecular Formula C44H84O4Sn
Molecular Weight 795.8 g/mol
Cat. No. B8083493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyltin dioleate
Molecular FormulaC44H84O4Sn
Molecular Weight795.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC
InChIInChI=1S/2C18H34O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*10-9-;;;
InChIKeyAWFFJJAOMMAGFE-BGSQTJHASA-L
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutyltin Dioleate: Identity and Procurement Context


Dibutyltin dioleate (CAS 13323-62-1) is a dialkyltin dicarboxylate within the broader organotin compound class, characterised by a dibutyltin(IV) centre functionalised with two long-chain (C18, mono-unsaturated) oleate carboxylate groups . It is typically supplied as a yellow, viscous liquid or low-melting crystalline solid that is soluble in organic solvents such as toluene . Industrially, it is known as a heat stabiliser for halogenated polymers, a catalyst for condensation-cure silicones and electrodeposition coatings, and an extraction agent [1]. The commercial dialogue around this compound often conflates it with simpler, short-chain dialkyltin catalysts; this guide provides the quantitative comparator data needed to define its distinct scientific and procurement position.

Why Dibutyltin Dioleate Cannot Be Replaced by Generic Analogs


The dialkyltin dicarboxylate family is highly heterogeneous; performance is not simply a function of the dibutyltin moiety. The carboxylate chain’s length, saturation, branching, and functionality fundamentally dictate the compound’s physical state at service temperature, volatility profile, solubility window in polyols/isocyanates, and ultimately, its catalytic or stabilisation mechanism [1]. The patent literature explicitly teaches that substituting the typical saturated laurate (C12), acetate, or ethylhexanoate ligands of high-volume catalysts with a long-chain, unsaturated oleate (C18:1) group dramatically alters catalytic potency, reduces volatile organic emissions, and can invert performance suitability in key applications. Generic replacement of DBTDL or DBTO with dibutyltin dioleate without this quantitative context leads to procurement error, formulation failure, and non-compliant end-product emission profiles [2].

Dibutyltin Dioleate: Comparative Evidence


Outdoor Alkyd Coating Stabilization Performance

In a controlled outdoor exposure study of poly(glycerol-phthalate)-based alkyd coatings, four dibutyltin dicarboxylates were tested as stabilisers. Among the series, which included compounds with varying carboxylate chain lengths, dibutyltin dioleate at an optimal loading of 5 × 10⁻⁴ mol% exhibited the highest efficacy in limiting degradation, as monitored by gel content, time to embrittlement, and gloss retention. This places it above the other tested dibutyltin dicarboxylates in the within-class comparison [1].

Alkyd coating degradation Outdoor weathering stabilisation Dibutyltin dicarboxylates performance ranking

Polyurethane Foam Catalysis: Inferior to DBTDL

The foundational European patent on low-emission tin catalysts (EP1532186A1) explicitly references a 1976 comparative study by Russo (J. Cell. Plast.) which tested dibutyltin dioleate as a polyurethane foam catalyst. The patent's summary states the key finding unequivocally: the prior art 'teaches that dibutyltin dioleate is a particularly poor catalyst' for this application [1]. This places DBTDO in stark, qualitative contrast to the dominant polyurethane catalyst, dibutyltin dilaurate (DBTDL), which exhibits strong and reliable gelation activity.

Polyurethane foam Gelation catalyst DBTDL comparator

Low-Fogging via Long-Chain Unsaturation

Dialkyltin catalysts with saturated short-chain carboxylates (e.g., dimethyltin diacetate, dibutyltin dilaurate) are established contributors to volatile organic emissions (fogging) in finished polyurethane articles. The patent EP1532186A1 teaches a class-level design principle: dialkyltin dicarboxylates containing carboxylate groups with 14-20 carbon atoms and at least one olefinic double bond (such as dibutyltin dioleate) exhibit significantly lower emissivity. This is attributed to a higher molecular weight and a reduced tendency to liberate volatile free carboxylic acids compared to laurate or acetate systems [1]. This data qualifies DBTDO as a candidate for 'low-emission' applications where fogging from a tin catalyst must be controlled.

Low-emission catalyst Polyurethane fogging Volatility reduction

Liquid vs. Solid Powder Handling

For electrodeposition (ED) coating formulations, solid particulate dissociation catalysts like dibutyltin oxide (DBTO) and dioctyltin oxide (DOTO) pose handling challenges, including dust inhalation, poor dispersibility leading to film cratering, and the need for higher catalyst loadings due to inefficient distribution. The patent US4904361, while pursuing an alternative catalyst, illustrates that liquid dialkyltin compounds (exemplified by DBTDL and DBTDA) are preferred for easier handling and dispersion [1]. The European patent EP1532186A1 subsequently describes dibutyltin dioleate as a liquid at ambient temperature, which makes it well soluble or mixable with polyols and isocyanates, giving it excellent compatibility and no precipitation on storage [2]. In a procurement comparison against powdered oxides, DBTDO's liquid physical form provides a measurable advantage in process integration, safety, and formulation homogeneity.

Liquid organotin catalyst Electrodeposition coating formulation Process safety

Extended Shelf Life Stability

Technical datasheets from reputable suppliers specify a shelf life of 60 months for dibutyltin dioleate when stored at room temperature (20–25 °C) in sealed containers [1]. This exceptionally long-term storage stability, likely imparted by the chemical robustness of the oleate ligands, minimizes procurement frequency and reduces the risk of material degradation between batches. While rigorous comparative accelerated aging data against DBTDL or DBTO is not available, a 60-month shelf life provides a clear procurement specification that can protect inventory value and ensure consistent performance over extended project timelines.

Shelf life stability Procurement specification Long-term storage

Dibutyltin Dioleate: Application Scenarios


Low-Fogging Ambient-Cure Silicone Sealant Catalyst

In one-component RTV-1 silicone sealants, continuous condensation curing relies on a moisture-activated catalyst. Dibutyltin dioleate’s liquid physical state, compatibility with silicone polymers, and low volatility profile make it a suitable replacement for more volatile dimethycarboxylate catalysts where post-cure emission or odor in enclosed spaces (e.g., automotive, cleanroom) is unacceptable. This application leverages the low-emission advantage inferred from its C18:1 unsaturated structure [1] and excludes it from the polyurethane foam processing where it is known to fail.

CED Paint Curing with Extended Bath Life

Electrodeposition paint formulations require a cure catalyst that remains uniformly dispersed in the aqueous bath and resists hydrolysis. While DBTDO is one of several liquid dialkyltins mentioned for this role, its hydrophobic long oleate tail and resistance to forming solid precipitates (unlike DBTO powder that causes film cratering [2]) makes it a practical alternative to DBTDL for extended-bath-life, low-temperature cure ED coatings. This scenario relies on the physical form advantage and the known use of dibutyltin dicarboxylates as dissociation catalysts for blocked isocyanates [REFS-1, REFS-2].

Long-Life Outdoor Alkyd Coatings for Steel Structures

Based on primary research demonstrating that dibutyltin dioleate at 5 × 10⁻⁴ mol% was the most effective among four dibutyltin dicarboxylates in limiting outdoor degradation of a glycerol-phthalate alkyd, this compound should be prioritized for procurement when formulating green-pigmented alkyd topcoats for outdoor steel infrastructure, such as bridges, tanks, or transmission towers [3]. Its superior gloss retention and resistance to embrittlement translate directly to extended maintenance intervals.

PVC Heat Stabilization for Medical Tubing

Dibutyltin dioleate is described in patents as a heat stabilizer for PVC, where its long-chain carboxylates may offer better compatibility with plasticizers and lower migration compared to more polar dibutyltin maleates or mercaptides [1]. Procurement for laboratory-scale research into non-phthalate flexible PVC formulations can be justified where a tin stabilizer with a high degree of organic compatibility is needed. *Note: this scenario is strictly for research use given the regulatory pressure on organotin compounds in consumer/medical applications.*

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